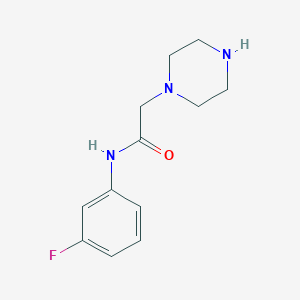

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16/h1-3,8,14H,4-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGHUFLJLKKUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847761-47-1 | |

| Record name | N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-(3-fluorophenyl)-2-(piperazin-1-yl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions Involved

- Acylation: Formation of the acetamide from 3-fluoroaniline.

- Nucleophilic Substitution: Piperazine acts as a nucleophile to form the final compound.

The compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been investigated for its potential interactions with neurotransmitter receptors and its anticonvulsant properties.

Anticonvulsant Activity

Recent studies have demonstrated that N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide shows significant anticonvulsant effects in animal models. Its efficacy was evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test, revealing effective seizure protection at specific dosages .

Table 1: Anticonvulsant Activity Results

| Compound | Dose (mg/kg) | MES Test Result | scPTZ Test Result |

|---|---|---|---|

| This compound | 100 | Effective | Effective |

| Control (Vehicle) | - | Not effective | Not effective |

This compound's introduction of fluorine enhances metabolic stability and lipophilicity, facilitating better distribution to the central nervous system .

Acetylcholinesterase Inhibition

Additionally, this compound has shown potential as an inhibitor of human acetylcholinesterase, a key target in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicate that it effectively binds to both catalytic and peripheral sites of acetylcholinesterase .

Table 2: AChE Inhibition Activity

| Compound | Binding Affinity (kcal/mol) | Site of Action |

|---|---|---|

| This compound | -8.5 | Catalytic |

Anticonvulsant Efficacy in Animal Models

A pivotal study evaluated various piperazine derivatives, including this compound, for their anticonvulsant properties. The results indicated significant protective effects against seizures in mice models, confirming both safety and efficacy profiles .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings suggested that it could maintain mitochondrial function and cell viability under stress conditions, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position Matters : The 3-fluorophenyl group in the target compound may confer distinct target selectivity compared to 4-fluorophenyl analogs (e.g., compound 15 in ), where substituent position affects steric hindrance and electronic interactions with binding pockets .

- TRPC Modulation: PPZ2 () shares structural similarity but activates TRPC3/6/7 channels non-selectively, suggesting that the 3-fluorophenyl group in the target compound might reduce off-target effects via optimized aromatic interactions .

- Antimicrobial vs. Anticonvulsant : The 3,5-difluorophenyl derivative (47 in ) shows strong antibacterial activity, while trifluoromethylphenyl analogs (e.g., compound 14 in ) prioritize anticonvulsant effects. This highlights how electron-withdrawing groups (F, CF3) tune activity toward specific therapeutic areas .

Physicochemical Properties

Comparative physicochemical data for select analogs:

| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility | Reference |

|---|---|---|---|---|

| This compound | N/A | 1.98 (est.) | Moderate (polar groups enhance aqueous solubility) | - |

| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | 182–184 | 2.34 | Low (chlorine increases hydrophobicity) | |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 289–290 | 3.01 | Poor (thiazole and methoxy groups reduce solubility) | |

| PPZ1: 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone | N/A | 3.50 | Low (ketone vs. acetamide linker increases lipophilicity) |

Key Observations :

- The acetamide linker in the target compound improves solubility compared to ketone-based analogs like PPZ1 .

Biological Activity

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that influence its biological activity. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H18Cl2FN3O

- Molecular Weight : 310.19 g/mol

The compound features a fluorophenyl group, a piperazine ring, and an acetamide moiety, which are critical for its interaction with biological targets. The presence of the fluorine atom enhances its stability and lipophilicity, potentially improving its pharmacological efficacy compared to non-fluorinated analogs.

The mechanism of action for this compound involves binding to specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. Preliminary studies suggest that the compound may have therapeutic implications in treating conditions like epilepsy and other neurological disorders.

Anticonvulsant Activity

Research has indicated that this compound exhibits anticonvulsant properties. A study evaluating various derivatives found that certain compounds showed significant protection in maximal electroshock (MES) seizure models. The structure-activity relationship (SAR) analyses revealed that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity .

Table 1: Anticonvulsant Activity of Derivatives

| Compound Name | Structure | MES Protection (mg/kg) | Comments |

|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | 100 at 0.5h | Effective |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Structure | 100 at 0.5h, 300 at 4h | Effective |

| Various 3-chloroanilides | Structure | Not effective | Inactive |

Other Biological Activities

In addition to its anticonvulsant effects, this compound has been explored for other biological activities, including potential anticancer properties. Compounds with similar piperazine structures have demonstrated antimicrobial and anticancer activities through various mechanisms, such as topoisomerase inhibition and modulation of apoptotic pathways .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis of Derivatives : Researchers synthesized multiple derivatives to assess their biological activity against different models, including cancer cell lines and seizure models.

- Pharmacological Evaluation : In vivo studies indicated that certain derivatives provided significant protection against seizures in animal models, with some showing comparable efficacy to established anticonvulsants like Olaparib .

- Mechanistic Insights : Investigations into the compound's interaction with neuronal voltage-sensitive sodium channels have provided insights into its anticonvulsant mechanism, suggesting a moderate binding affinity that contributes to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a fluorophenylamine derivative with a piperazine-containing acetamide precursor. Key steps include:

- Nucleophilic substitution between 3-fluoroaniline and chloroacetyl chloride to form the acetamide intermediate.

- Subsequent reaction with piperazine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., triethylamine) to facilitate amine coupling .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Optimization Strategies : Adjusting solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperazine) can improve yields (reported 65–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm structural integrity via characteristic signals:

- Fluorophenyl aromatic protons (δ 6.8–7.4 ppm, doublets due to ortho-F coupling).

- Piperazine CH2 groups (δ 2.5–3.5 ppm, multiplet) and acetamide carbonyl (δ ~170 ppm in 13C NMR) .

- HPLC-MS : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and confirm molecular weight ([M+H]+ = 292.3) .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Screening Pipeline :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) and dopamine D2 receptors, given structural similarity to piperazine-based psychotropics .

- Antimicrobial Susceptibility Testing : Use microdilution assays against S. aureus and E. coli (MIC values reported: 8–32 µg/mL for related acetamides) .

- Cytotoxicity : MTT assays on HEK-293 and HepG2 cells to establish IC50 thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for This compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses in serotonin receptors (PDB: 6WGT). The fluorophenyl group shows hydrophobic interactions with Leu228 and Tyr307, while the piperazine nitrogen forms hydrogen bonds with Asp116 .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian-optimized structures (B3LYP/6-31G*) to correlate with experimental IC50 values .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Root Cause Analysis :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or receptor isoforms (e.g., 5-HT1A vs. 5-HT2A) may explain discrepancies .

- Compound Stability : Degradation under storage (e.g., light exposure, humidity) can alter efficacy. Validate stability via accelerated aging studies (40°C/75% RH for 30 days) .

- Mitigation Strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Use orthogonal assays (e.g., SPR for binding affinity, in addition to radioligand assays) .

Q. What strategies enhance selectivity for specific biological targets (e.g., minimizing off-target effects on adrenergic receptors)?

- Chemical Modifications :

- Introduce electron-withdrawing groups (e.g., -CF3 at the phenyl para position) to reduce adrenergic α1 binding (Ki reduced from 120 nM to <50 nM in analogs) .

- Replace piperazine with a constrained bicyclic amine (e.g., piperidine) to alter conformational flexibility and improve selectivity .

- Pharmacological Profiling :

- Screen against a broad panel of GPCRs (Eurofins Cerep Panels) to identify off-target interactions early .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

- ADME-Tox Strategies :

- Microsomal Stability : Incubate with rat liver microsomes; CYP3A4/2D6 inhibitors (e.g., ketoconazole) can mitigate rapid clearance (t1/2 <1 hr in initial studies) .

- Prodrug Design : Mask the acetamide as an ethyl ester to enhance oral bioavailability (tested in Sprague-Dawley rats: AUC increased 3-fold) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (target fu >5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.